3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid
Overview
Description
“3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid” is a chemical compound with the molecular formula C12H13F2NO3 . It has an average mass of 257.233 Da and a monoisotopic mass of 257.086365 Da . This compound is also known by its synonyms, including "Butanoic acid, 4-[(3,5-difluorophenyl)amino]-2,2-dimethyl-4-oxo-" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13F2NO3/c1-12(2,11(17)18)6-10(16)15-9-4-7(13)3-8(14)5-9/h3-5H,6H2,1-2H3,(H,15,16)(H,17,18) . This indicates that the molecule contains a carbamoyl group attached to a difluorophenyl group and a dimethylpropanoic acid group.Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.23 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Chromatographic Analysis : This compound is utilized in high-performance liquid chromatography enantioseparation. It has been applied in the separation of unusual beta-amino acids using specific chiral stationary phases, enhancing the interactions between analytes and chiral selectors, crucial in pharmaceutical and biochemical analysis (Ilisz et al., 2009).
Synthesis of Heteroarenes : This acid has been used in the transition-metal-free synthesis of C(CF3)Me2-substituted heteroarenes, showcasing potential applications in drug discovery. This method is significant for the development of novel heteroarenes without requiring a transition-metal catalyst (Liu et al., 2018).
Development of Metal Complexes for Anti-Cancer Therapy : Metal complexes derived from variants of this acid have been synthesized and tested for their anti-tumor activities. These compounds are significant for their potential as CDK8 kinase inhibitors in colon cancer therapy (Aboelmagd et al., 2021).
Polyimide Membrane Development : In the synthesis of carboxyl-containing polyimides for ethanol dehydration via pervaporation, this compound plays a role. It contributes to membrane morphology and separation performance, indicating its utility in advanced material sciences (Xu & Wang, 2015).
Inhibition of Histone Deacetylase in Cancer Treatment : Derivatives of this compound have been synthesized and tested as potential histone deacetylase inhibitors, a key target in modern cancer treatment strategies (El-Rayes et al., 2019).
Synthesis of Pyridine Derivatives : This acid has been used in the synthesis of 3,5-biscarbamoyl-pyridine derivatives, showcasing its utility in the synthesis of novel organic compounds (Wang et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-(3,5-difluoroanilino)-2,2-dimethyl-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c1-12(2,11(17)18)6-10(16)15-9-4-7(13)3-8(14)5-9/h3-5H,6H2,1-2H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPRUZOWKXAIGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1=CC(=CC(=C1)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylpropanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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